![molecular formula C13H13ClN2O2S B2408804 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide CAS No. 928001-88-1](/img/structure/B2408804.png)
4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C13H13ClN2O2S and a molecular weight of 296.77 . It is used for research purposes .
Synthesis Analysis
The synthesis of sulfonamides, such as 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide, typically involves the reaction of sulfonyl chlorides with an amine . A base like pyridine is usually added to absorb the HCl generated during the reaction .Molecular Structure Analysis
The molecular structure of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide consists of a sulfonyl group (O=S=O) connected to an amine group (-NH2) . The compound has a predicted melting point of 188.04°C, a predicted boiling point of 495.5°C at 760 mmHg, and a predicted density of 1.4 g/cm3 .Chemical Reactions Analysis
Sulfonamides, including 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide, are relatively unreactive due to the rigidity of the functional group . They can undergo a variety of acid-base reactions, with the N-H bond being deprotonatable .Physical And Chemical Properties Analysis
The compound has a predicted melting point of 188.04°C, a predicted boiling point of 495.5°C at 760 mmHg, and a predicted density of 1.4 g/cm3 . Its refractive index is predicted to be n20D 1.64 . The predicted pKa values are 12.08 and 2.13 .Scientific Research Applications
Molecular Interactions and Crystal Structure
4-Amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide has been extensively studied for its molecular interactions in crystals and solutions. Research includes the analysis of its crystal structure, thermodynamic functions of sublimation, solubility in water and n-octanol, and thermodynamic functions of solubility and solvation processes. This compound's transfer processes from water to n-octanol have been analyzed to establish the main driving forces (Perlovich et al., 2008).
Synthesis and Characterization of Derivatives
There is considerable research into synthesizing and characterizing various derivatives of this compound. Studies have focused on elucidating structures through techniques like NMR, UV–VIS, and IR spectroscopy, and X-ray diffraction analysis. These studies provide insights into the conformation and interactions of these derivatives (Subashini et al., 2009).
Antimicrobial Applications
The compound and its derivatives have been explored for antimicrobial applications. Transition metal complexes of this compound have been synthesized and tested for antibacterial and antifungal activities. These studies contribute to the field of pharmaceutical and medical chemistry, particularly in developing new antimicrobial agents (Pervaiz et al., 2020).
Computational Docking Studies
Computational docking studies of novel sulfonamide derivatives, including 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide, have been conducted to estimate their binding energy against bacterial receptors. These studies are crucial for understanding the potential antibacterial activities of these compounds and developing new pharmaceuticals (Saleem et al., 2018).
Photodegradation Studies
Investigations into the photodegradation of compounds structurally similar to 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide have been conducted. These studies are significant for understanding the environmental impact and degradation pathways of such compounds (Herrmann et al., 1985).
Mechanism of Action
Target of Action
The primary target of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .
Mode of Action
4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide acts by inhibiting and replacing PABA (para-aminobenzoic acid) in the enzyme dihydropteroate synthetase . This interference prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The compound affects the folate synthesis pathway in bacteria. By inhibiting dihydropteroate synthetase, it prevents the formation of dihydrofolate and tetrahydrofolate . These molecules are essential for the synthesis of nucleic acids, so their absence leads to a lack of nutrition for the bacteria, stopping their growth, development, and reproduction .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and reproduction . By interfering with the synthesis of nucleic acids required by pathogenic microorganisms, the bacteria lack nutrition and stop their growth, development, and reproduction . It has an inhibitory effect on various bacteria, including hemolytic streptococcus, staphylococcus, and meningococcus .
properties
IUPAC Name |
4-amino-N-[(4-chlorophenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c14-11-3-1-10(2-4-11)9-16-19(17,18)13-7-5-12(15)6-8-13/h1-8,16H,9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVGTNYFDHQAOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

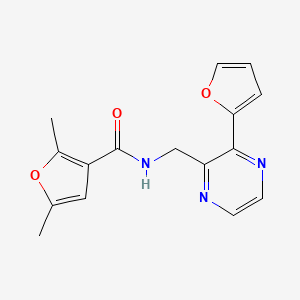
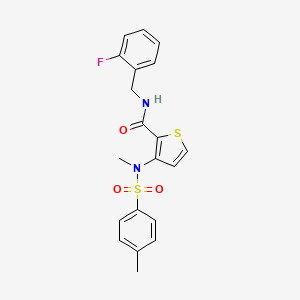
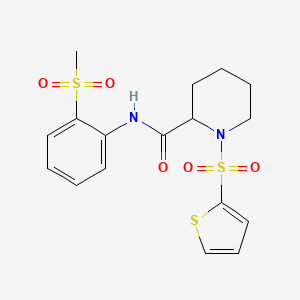

![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2408726.png)

![4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B2408729.png)
![4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2408732.png)
![N-(4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2408734.png)
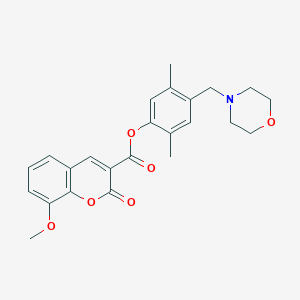

![4-(4'-Fluoro-[1,1'-biphenyl]-4-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2408739.png)
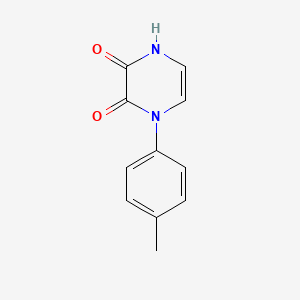
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2408743.png)